2-amino-N-(2-furylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Description
2-Amino-N-(2-furylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a heterocyclic compound featuring a fused cyclopentane-thiophene core substituted with an amino group at position 2 and a carboxamide moiety at position 2. The carboxamide nitrogen is further functionalized with a 2-furylmethyl group, imparting unique electronic and steric properties.
Synthesis typically involves Gewald-type reactions, where cyclopentanone reacts with cyanoacetamide derivatives in the presence of sulfur and a base. For example, ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (a common intermediate) is synthesized via cyclocondensation, followed by hydrazinolysis or aminolysis to introduce the carboxamide group .
Properties
IUPAC Name |
2-amino-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c14-12-11(9-4-1-5-10(9)18-12)13(16)15-7-8-3-2-6-17-8/h2-3,6H,1,4-5,7,14H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWDDPDOEZWIJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)NCC3=CC=CO3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2-furylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-furylmethylamine with a cyclopentane derivative containing a thiophene moiety. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(2-furylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene derivatives, and various substituted thiophenes .
Scientific Research Applications
Synthesis and Characterization
The compound can be synthesized through various methods involving cyclization reactions that yield thiophene derivatives. Characterization techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.
Antioxidant Properties
Recent studies have demonstrated that derivatives of thiophene compounds exhibit significant antioxidant activity. For instance, compounds similar to 2-amino-N-(2-furylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide were shown to inhibit oxidative stress markers effectively, suggesting their potential use in preventing oxidative damage in biological systems .
Antibacterial Activity
The compound has shown promising antibacterial properties against various pathogenic bacteria. A study indicated that thiophene derivatives displayed higher activity against Gram-positive bacteria compared to Gram-negative strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis .
Anticancer Activity
Research has identified the compound as a potential anticancer agent. In vitro studies on different cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer), showed that it induces apoptosis and inhibits cell proliferation. The IC50 values for these cell lines were reported at 15 µM and 12.5 µM respectively, indicating significant cytotoxic effects .
Study 1: Antioxidant Efficacy
A study evaluated the antioxidant capacity of various thiophene derivatives using the ABTS assay. The results indicated that certain amino-substituted thiophenes, including this compound, exhibited up to 62% inhibition of free radicals, outperforming standard antioxidants like ascorbic acid .
Study 2: Antibacterial Screening
In a comparative analysis of antibacterial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a higher efficacy against Staphylococcus aureus with inhibition rates ranging from 40% to 87%, depending on structural modifications made to the thiophene core .
Study 3: Anticancer Mechanism
In a detailed investigation involving the A549 lung cancer cell line, it was found that treatment with the compound led to significant apoptosis as evidenced by increased caspase activity. The study highlighted its potential as a lead compound for further development in cancer therapy .
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest favorable absorption characteristics for the compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo. Understanding the metabolism and excretion pathways will be critical for determining its viability as a therapeutic agent.
Mechanism of Action
The mechanism by which 2-amino-N-(2-furylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, it may interact with enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of 2-aminothiophene carboxamides allows for tailored biological activity. Below is a comparative analysis of 2-amino-N-(2-furylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide with its analogs:
Table 1: Structural and Functional Comparison of Selected 2-Aminothiophene Carboxamides
Key Findings :
Substituent Effects on Bioactivity: Phenyl/Chlorophenyl Derivatives: Exhibit broad-spectrum antimicrobial activity due to enhanced lipophilicity, facilitating membrane penetration . Heteroaromatic Substituents (Thiazol, Pyridinyl): Show targeted enzyme inhibition. For example, the thiazol-2-yl derivative (C26) demonstrated antiproliferative activity against MCF7 breast cancer cells via tyrosine kinase inhibition .
Synthetic Efficiency :
- Microwave-assisted synthesis (e.g., for thiazol-2-yl analogs) reduces reaction times (3 minutes vs. 5 hours conventionally) and improves yields (78% vs. 50–60%) .
- The target compound’s synthesis via classical Gewald reactions requires multiple steps, limiting scalability compared to microwave methods .
ADME Properties :
- Analogues like 2-substituted-N-o-tolyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide exhibit favorable ADME profiles, with logP values <3 and high gastrointestinal absorption, making them viable oral candidates .

- The 2-furylmethyl group may enhance metabolic stability due to reduced cytochrome P450 interactions compared to chlorophenyl derivatives .
Biological Activity
2-amino-N-(2-furylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (CAS Number: 588692-30-2) is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including anticancer properties, structure-activity relationships, and relevant case studies.
- Molecular Formula : C₁₃H₁₄N₂O₂S
- Molecular Weight : 262.33 g/mol
- Structure : The compound features a cyclopentathiophene core, which is known for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Cytotoxic Evaluation
A study conducted on thiophene carboxamide derivatives indicated that certain compounds exhibited significant cytotoxicity against Hep3B liver cancer cells. The most active compounds in the study had IC50 values of 5.46 µM and 12.58 µM, demonstrating their potential as anticancer agents .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 2b | 5.46 | Hep3B |
| 2e | 12.58 | Hep3B |
The mechanism of action appears to involve interference with tubulin polymerization, similar to established anticancer agents like Combretastatin A-4 (CA-4). This suggests that the compound may disrupt mitotic processes in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the thiophene ring contributes to its aromatic character, which is critical for interaction with biological targets such as tubulin .
Molecular Docking Studies
Molecular docking studies have shown that the compound binds effectively within the colchicine-binding pocket of tubulin, indicating a mechanism similar to that of CA-4. The binding affinities were assessed through various computational methods, revealing promising interaction profiles .
Case Studies and Research Findings
- Anticancer Screening : In a study involving a panel of 60 human tumor cell lines, derivatives of cyclopentathiophenes were evaluated for their anticancer activity. Several compounds showed potent cytotoxic effects against leukemia and solid tumor lines, suggesting that modifications to the cyclopentathiophene structure could enhance biological activity .
- In Vivo Efficacy : Further investigations into the in vivo efficacy of thiophene derivatives indicated significant tumor growth inhibition in xenograft models. This underscores the potential for these compounds to be developed into effective therapeutic agents against various cancers .
Q & A
Q. What are the standard synthetic routes for this compound, and what methodological considerations ensure purity?
The compound is synthesized via condensation reactions. A typical procedure involves refluxing 2-amino-N-o-tolyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide with aryl aldehydes/ketones in ethanol using glacial acetic acid as a catalyst for 5 hours. The product is purified by recrystallization from ethanol . Solvent choice (e.g., ethanol, dichloromethane) and temperature control (reflux conditions) are critical to minimize side reactions and improve yield .
Q. How is the molecular structure characterized, and which analytical techniques are most reliable?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm proton and carbon environments, while X-ray crystallography provides definitive stereochemical details. For example, Schiff base derivatives of related thiophene-carboxamides have been structurally validated via single-crystal X-ray diffraction . Infrared (IR) spectroscopy identifies functional groups like C=O (1650–1750 cm⁻¹) and NH stretches (3200–3400 cm⁻¹) .
Q. What primary biological activities have been reported, and what assays are used to evaluate them?
Anticonvulsant activity is assessed via maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models . Antibacterial and antifungal activities are evaluated using broth microdilution assays against strains like Staphylococcus aureus and Candida albicans . Dose-response curves and minimum inhibitory concentration (MIC) values are standard metrics.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?
Optimization involves:
- Catalyst screening : Glacial acetic acid (1 mL) is standard, but alternative catalysts (e.g., triethylamine) may reduce side products in sensitive reactions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while ethanol minimizes byproduct formation in Schiff base syntheses .
- Temperature gradients : Stepwise heating (e.g., 60°C → reflux) improves intermediate stability in multi-step syntheses .
Q. What strategies resolve contradictions between computational predictions and experimental structural/activity data?
- Hybrid QM/MM calculations : Combine quantum mechanics (QM) for electronic structure analysis with molecular mechanics (MM) for conformational sampling to validate NMR or crystallographic data .
- Docking vs. experimental IC₅₀ : If computational docking suggests high affinity but assays show low activity, check solvation effects or allosteric binding pockets using mutagenesis studies .
- Meta-analysis : Cross-reference data from related compounds (e.g., cyclohepta[b]thiophene analogs) to identify trends in substituent effects .
Q. What experimental designs are effective for elucidating the mechanism of action against biological targets?
- Target engagement assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity to suspected targets (e.g., GABA receptors for anticonvulsant activity) .
- Metabolic profiling : LC-MS/MS identifies metabolites in liver microsomes to assess stability and prodrug activation pathways .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing the furylmethyl group with cyano) to correlate structure-activity relationships (SAR) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
- Assay standardization : Compare MIC values using the same bacterial strains (e.g., ATCC controls) and growth media .
- Pharmacokinetic factors : Check bioavailability differences (e.g., logP values) that may explain varying in vivo vs. in vitro results .
- Batch variability : Replicate synthesis and purification steps to rule out impurities affecting activity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

